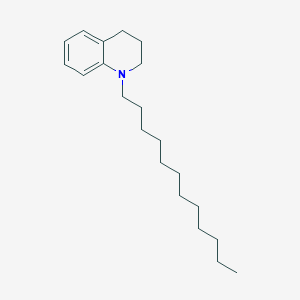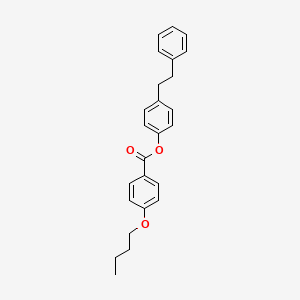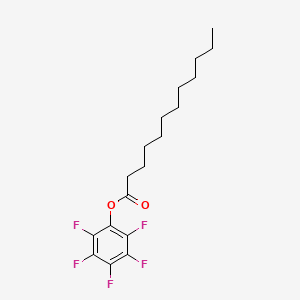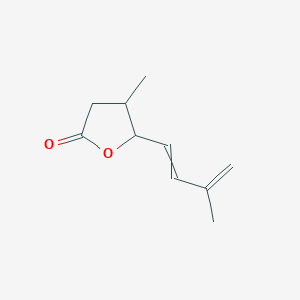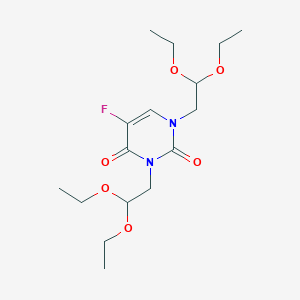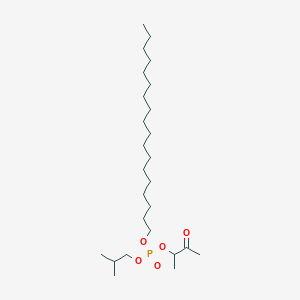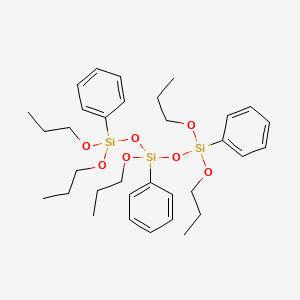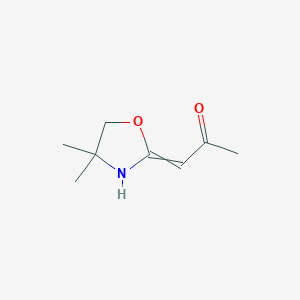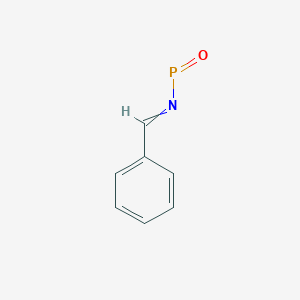
1-phenyl-N-phosphorosomethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-phosphorosomethanimine is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorosomethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-N-phosphorosomethanimine can be synthesized through several methods. One common approach involves the reaction of phenylamine with phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{N=PCl}_2 + \text{HCl} ] The intermediate product, 1-phenyl-N-phosphorodichloromethanimine, can then be further reacted with a suitable nucleophile to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-phosphorosomethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranimines.
Scientific Research Applications
1-Phenyl-N-phosphorosomethanimine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-phenyl-N-phosphorosomethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Phenylamine: A primary amine with a phenyl group.
Phosphorodichloromethanimine: An intermediate in the synthesis of 1-phenyl-N-phosphorosomethanimine.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phenyl and phosphorosomethanimine groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
CAS No. |
106017-29-2 |
|---|---|
Molecular Formula |
C7H6NOP |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
1-phenyl-N-phosphorosomethanimine |
InChI |
InChI=1S/C7H6NOP/c9-10-8-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
CFBJHRKIICKKTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

